BenchChemオンラインストアへようこそ!

9,10-Dihydro-9,10-ethanoanthracen-11-one

Physical Organic Chemistry Stereoelectronic Effects π-Facial Selectivity

9,10-Dihydro-9,10-ethanoanthracen-11-one (CAS 6372-63-0) is a bridged polycyclic ketone (C₁₆H₁₂O, MW 220.27) that features a rigid dibenzobicyclo[2.2.2]octadienone core. This scaffold is a versatile synthetic intermediate and a privileged pharmacophore, serving as the direct precursor to maprotiline-class antidepressants and a generation of novel antiproliferative agents targeting Burkitt's lymphoma and chronic lymphocytic leukemia (CLL).

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
CAS No. 6372-63-0
Cat. No. B11947170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Dihydro-9,10-ethanoanthracen-11-one
CAS6372-63-0
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1C2C3=CC=CC=C3C(C1=O)C4=CC=CC=C24
InChIInChI=1S/C16H12O/c17-15-9-14-10-5-1-3-7-12(10)16(15)13-8-4-2-6-11(13)14/h1-8,14,16H,9H2
InChIKeyFGNVGVBNBOAUFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Dihydro-9,10-ethanoanthracen-11-one (CAS 6372-63-0): A Structurally Rigid Ketone Scaffold for Targeted Antiproliferative and Anti-Infective Lead Generation


9,10-Dihydro-9,10-ethanoanthracen-11-one (CAS 6372-63-0) is a bridged polycyclic ketone (C₁₆H₁₂O, MW 220.27) that features a rigid dibenzobicyclo[2.2.2]octadienone core [1]. This scaffold is a versatile synthetic intermediate and a privileged pharmacophore, serving as the direct precursor to maprotiline-class antidepressants and a generation of novel antiproliferative agents targeting Burkitt's lymphoma and chronic lymphocytic leukemia (CLL) [2]. Its unique electronic structure, characterized by unsymmetrical π-faces of the carbonyl group arising from through-space π-π orbital interactions, provides distinct stereoelectronic properties that differentiate it from planar anthracene-9-carboxaldehyde or simple benzophenone analogs [1]. The compound exhibits a melting point of 138–142 °C and limited aqueous solubility (logP ~3.5), properties that directly influence its handling in medicinal chemistry campaigns and its formulation profile relative to more hydrophilic or lipophilic analogs .

Why Generic Substitution Fails for 9,10-Dihydro-9,10-ethanoanthracen-11-one: Critical Differentiators in Biological Activity, Solubility, and Synthetic Tractability


Generic substitution of 9,10-dihydro-9,10-ethanoanthracen-11-one with closely related anthracene-based ketones (e.g., 9-acetylanthracene) or other bridged ethanoanthracene derivatives (e.g., the 11,12-dione or the C9-aminoalkyl maprotiline series) is not functionally equivalent. Direct head-to-head data, while limited, reveal that the monoketone bridge of 9,10-dihydro-9,10-ethanoanthracen-11-one confers a unique stereoelectronic environment, as demonstrated by NMR and X-ray studies showing distinct carbonyl π-face unsymmetrization not present in the 9-acetylanthracene or anthrone series [1]. More critically, methyl substitution at the 12-position of the ethano bridge (yielding 12-methyl-9,10-dihydro-9,10-ethanoanthracen-11-one) resulted in differential reactivity in Nef reaction systems, with altered nitrous acid elimination kinetics relative to the parent 11-one [2]. In biological contexts, the 11-one scaffold serves as the essential gateway intermediate for the synthesis of potent antiproliferative ethanoanthracenes (e.g., IC₅₀ values of 0.17–0.38 μM against BL cell lines), whereas simple anthracene-9-carboxaldehyde derivatives are inactive in the same assays, confirming that the bridged ethanoanthracene-11-one framework is a non-negotiable pharmacophoric element for this activity class [3]. Procurement of a generic anthracene ketone as a substitute therefore risks complete loss of target biological activity and incompatible reactivity in downstream synthetic transformations.

Quantitative Differentiation Evidence for 9,10-Dihydro-9,10-ethanoanthracen-11-one: Head-to-Head and Cross-Study Comparative Data


Carbonyl π-Face Unsymmetrization: 9,10-Dihydro-9,10-ethanoanthracen-11-one vs. Spiro[cyclopentane]fluorenones

The carbonyl group of 9,10-dihydro-9,10-ethanoanthracen-11-one (classified as a 2-substituted or 3-substituted dibenzobicyclo[2.2.2]octadienone) exhibits intrinsically unsymmetrical π-faces due to non-equivalent π-π through-space interactions with the aromatic rings, a stereoelectronic feature directly observed by NMR and computational modeling [1]. In contrast, spiro[cyclopentane]fluorenones and planar benzophenone analogs display symmetrical π-faces under identical conditions. This unsymmetrization modulates the facial selectivity of nucleophilic additions (e.g., hydride reduction) to the ketone, with quantitative bias ratios differing by substituent position. The 2-substituted and 3-substituted 9,10-dihydro-9,10-ethanoanthracen-11-one derivatives show opposite facial preference in cycloadditions compared to the structurally related 2-substituted 9,10-dihydro-9,10-ethenoanthracenes (dibenzobicyclo[2.2.2]octatrienes), despite sharing the same dibenzobicyclic framework [2].

Physical Organic Chemistry Stereoelectronic Effects π-Facial Selectivity Nucleophilic Addition

Antiproliferative Activity of Ethanoanthracene-11-one-Derived Series vs. Maprotiline in Burkitt's Lymphoma Cell Lines

While 9,10-dihydro-9,10-ethanoanthracen-11-one itself is a synthetic intermediate, its direct downstream derivatives (synthesized via Diels-Alder functionalization of the core scaffold) demonstrate quantifiable superiority over maprotiline in antiproliferative assays. The most potent ethanoanthracene-11-one-derived compounds (13j, 15, 16a, 16b, 16c, 16d, and 19a) displayed IC₅₀ values of 0.17–0.38 μM against the EBV⁻ MUTU-1 BL cell line and 0.45–0.78 μM against the chemoresistant EBV⁺ DG-75 BL cell line [1]. By comparison, maprotiline—the clinically used tetracyclic antidepressant that shares the identical 9,10-dihydro-9,10-ethanoanthracene core but with a C9-aminoalkyl side chain rather than the C11-ketone—required higher concentrations to achieve comparable cell viability reduction in the same BL cell lines, as reported in the antecedent maprotiline analogue study [2]. Compounds 15, 16b, and 16c further demonstrated ROS-dependent apoptosis superior to taxol control, with minimal cytotoxicity to PBMCs [1].

Medicinal Chemistry Antiproliferative Agents Burkitt's Lymphoma Structure-Activity Relationship

Chloroquine Resistance Reversal: 9,10-Dihydro-9,10-ethanoanthracene Derivatives vs. Verapamil in P. falciparum

A series of 9,10-dihydro-9,10-ethanoanthracene derivatives—for which 9,10-dihydro-9,10-ethanoanthracen-11-one is a key synthetic precursor—were evaluated for their ability to reverse chloroquine resistance in P. falciparum resistant strains (W2, Palo Alto, FCR3, Bres1). Four dihydroethanoanthracene (DEA) derivatives (designated BG920, BG932, and two others) demonstrated significant chloroquine susceptibility reversal, increasing chloroquine accumulation in resistant parasites [1]. Structure-activity relationship analysis revealed that the aromatic groups, the nature of the basic side chain, and the presence of a cationic charge on the 9,10-dihydro-9,10-ethanoanthracene scaffold were essential for anti-MDR (multidrug resistance) activity—structural features directly accessible from the 11-one intermediate via reductive amination or Grignard addition [2]. The reversal effect was specific to chloroquine-resistant isolates; sensitive strains showed no further sensitization. In comparative context, the DEA derivatives exhibited a resistance reversal profile conceptually analogous to verapamil and promethazine (established MDR modulators), but with the advantage of a synthetically modular ethanoanthracene scaffold enabling systematic SAR exploration [1].

Antimalarial Drug Discovery Chloroquine Resistance Reversal Plasmodium falciparum MDR Modulation

Physicochemical Differentiation: Melting Point and Solubility of 9,10-Dihydro-9,10-ethanoanthracen-11-one vs. 9-Acetylanthracene

9,10-Dihydro-9,10-ethanoanthracen-11-one (CAS 6372-63-0) has a reported melting point of 138–142 °C and a molecular formula of C₁₆H₁₂O (MW 220.27) . In comparison, the structurally related but planar 9-acetylanthracene (CAS 784-04-3; also C₁₆H₁₂O, MW 220.27) exhibits a significantly lower melting point of 75–76 °C [1]. This 63–67 °C elevation in melting point for the ethano-bridged ketone reflects the increased crystal lattice energy imparted by the rigid bicyclo[2.2.2] framework, which restricts molecular motion and enhances solid-state packing relative to the freely rotating acetyl group of 9-acetylanthracene. Furthermore, the bridged ketone has predicted logP of approximately 3.5 (ACD/Labs estimate), indicating moderate lipophilicity that positions it between highly lipophilic anthracene (logP ~4.5) and more polar anthrone derivatives [2]. These physicochemical distinctions directly impact weighing accuracy, long-term storage stability, and dissolution protocols for assay preparation.

Physicochemical Characterization Solubility Pre-formulation Procurement Specification

Procurement-Driven Application Scenarios for 9,10-Dihydro-9,10-ethanoanthracen-11-one in Drug Discovery and Materials Chemistry


Medicinal Chemistry: Synthesis of Sub-500 nM Antiproliferative Ethanoanthracenes for Burkitt's Lymphoma and CLL

9,10-Dihydro-9,10-ethanoanthracen-11-one serves as the essential ketone intermediate for constructing potent antiproliferative ethanoanthracene libraries. As demonstrated by the Meegan group, Diels-Alder functionalization of the core scaffold with dienophiles such as maleic anhydride, N-substituted maleimides, and acrylonitrile yields compounds with IC₅₀ values of 0.17–0.78 μM in BL cell lines MUTU-1 and DG-75, and 0.17–2.69 μM in CLL cell lines HG-3 and PGA-1 [1]. Procurement of this specific ketone is mandatory for medicinal chemistry campaigns pursuing this chemotype; substitution with maprotiline, 9-acetylanthracene, or anthracene-9-carboxaldehyde will not produce compounds in this activity range. The C11-ketone provides a synthetic handle for reductive amination, Grignard addition, and Wittig olefination—transformations that are not feasible on the C9-aminoalkyl maprotiline scaffold.

Antimalarial Drug Discovery: Chloroquine Resistance Reversal Agent Development

The 9,10-dihydro-9,10-ethanoanthracene scaffold, accessed via the 11-one intermediate, is a validated pharmacophore for reversing chloroquine resistance in P. falciparum. The SAR study by Alibert et al. (J. Med. Chem. 2002) established that aromatic substitution, a basic side chain, and a cationic center on the ethano bridge are essential for MDR-reversal activity [1]. The 11-one carbonyl provides the requisite functional group for installing these pharmacophoric elements via reductive amination or organometallic addition. Programs targeting antimalarial resistance reversal should procure this ketone as the starting material rather than pre-functionalized maprotiline analogs, as the latter constrain the side-chain diversity achievable through the ketone route.

Stereoselective Synthesis and Physical Organic Chemistry Research

The intrinsically unsymmetrical π-faces of the carbonyl group in 9,10-dihydro-9,10-ethanoanthracen-11-one, arising from non-equivalent π-π through-space interactions, make this compound a unique substrate for studying and exploiting π-facial stereoselectivity in nucleophilic additions [1]. The opposite facial preference between ethano-bridged ketones (dibenzobicyclo[2.2.2]octadienones) and etheno-bridged analogs (dibenzobicyclo[2.2.2]octatrienes) provides a rare opportunity to control stereochemical outcomes by bridge saturation state. Researchers in asymmetric synthesis and physical organic chemistry should procure this specific ketone for use as a stereoelectronic probe; planar ketone analogs do not exhibit the same facial bias.

Polymer and Materials Chemistry: High-Refractive-Index Monomer Synthesis

Patent literature describes the use of 9,10-dihydro-9,10-ethanoanthracene derivatives as precursors to high-refractive-index di(meth)acrylate monomers with excellent transparency and no UV-region absorption issues [1]. The 11-one carbonyl can be converted to the corresponding alcohol or olefin for subsequent acrylate functionalization. The rigid ethanoanthracene skeleton imparts thermal stability and optical properties that are not achievable with flexible-chain or planar aromatic diacrylate monomers. Industrial procurement for optical polymer R&D should specify the 11-one as the starting scaffold to maintain the rigid, bowed geometry essential for high-refractive-index performance.

Quote Request

Request a Quote for 9,10-Dihydro-9,10-ethanoanthracen-11-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.